3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine

Description

Structure and Key Features

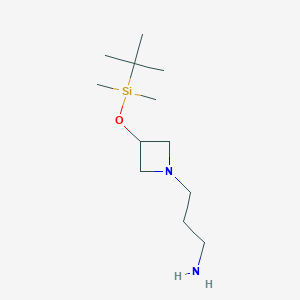

The compound 3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine (CAS: 115306-75-7) consists of:

- An azetidine ring (4-membered cyclic amine) substituted with a tert-butyldimethylsilyl (TBDMS) ether group at the 3-position.

- A propan-1-amine chain attached to the azetidine nitrogen.

Azetidine functionalization: Acid-catalyzed ring-opening of azetidine derivatives (e.g., dimerization to form 3-(azetidin-1-yl)propan-1-amine) .

Silylation: Introduction of the TBDMS group via reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like DIPEA .

This compound is valuable in medicinal chemistry as a building block for drug-like scaffolds, particularly where hydroxyl group protection is required during multi-step syntheses .

Properties

IUPAC Name |

3-[3-[tert-butyl(dimethyl)silyl]oxyazetidin-1-yl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2OSi/c1-12(2,3)16(4,5)15-11-9-14(10-11)8-6-7-13/h11H,6-10,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTXZNFHDZAZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CN(C1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tert-Butyldimethylsilyl (TBS) Protection

The TBS group is introduced to azetidin-3-ol derivatives to stabilize the hydroxyl group during subsequent reactions. A representative procedure involves treating azetidin-3-ol with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM) under basic conditions:

Optimization Challenges

-

Side Reactions : Over-silylation or desilylation under acidic conditions requires precise stoichiometry.

-

Purification : Silica gel chromatography with hexane/ethyl acetate (8:2) effectively isolates the silylated product.

Nucleophilic Substitution with Propan-1-amine

Ring-Opening of Activated Azetidines

3-((TBS)oxy)azetidine undergoes nucleophilic attack by propan-1-amine in the presence of activating agents:

Stereochemical Considerations

-

Regioselectivity : The TBS group directs substitution to the azetidine’s 1-position, avoiding 2-isomer formation.

-

Byproducts : <5% bis-alkylation observed, minimized by excess propan-1-amine.

Palladium-Catalyzed Coupling

Buchwald-Hartwig Amination

Azetidine intermediates are coupled with propan-1-amine via Pd catalysis:

Limitations

-

Cost : High catalyst loading increases production expenses.

-

Scale-Up Challenges : Oxygen sensitivity necessitates inert atmospheres.

Reductive Amination

Two-Step Protocol

-

Imine Formation : 3-((TBS)oxy)azetidine-1-carbaldehyde and propan-1-amine react in methanol (rt, 4 h).

-

Reduction : NaBH₄ (2 equiv), 0°C → rt, 2 h.

Aza-Michael Addition

Conjugate Addition to Acrylates

3-((TBS)oxy)azetidine reacts with acrylate esters, followed by aminolysis:

-

Acrylate Intermediate : Methyl acrylate (1.5 equiv), DABCO (0.1 equiv), THF, 50°C, 6 h.

-

Aminolysis : Propan-1-amine (3 equiv), MeOH, 40°C, 8 h.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Silylation + Substitution | 68–75 | 85–90 | Low | High |

| Pd-Catalyzed Coupling | 78 | >95 | High | Moderate |

| Reductive Amination | 65–70 | >90 | Moderate | High |

| Aza-Michael Addition | 60–65 | 80–85 | Low | Moderate |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: PCC, DMP, and other mild oxidizing agents.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Alkyl halides, sulfonates, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The tert-butyldimethylsilanyloxy group provides steric protection and can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Key Research Findings

Synthetic Advantages : The TBDMS group in 3-(3-(TBDMS-oxy)azetidin-1-yl)propan-1-amine enhances stability during reactions, enabling use in multi-step protocols (e.g., reductive alkylation ).

Pharmacological Potential: Azetidine derivatives show promise in CNS drug development due to their compact, rigid structures .

Comparative Reactivity : The azetidine ring’s strain increases nucleophilicity at the amine compared to pyrrolidine or linear analogues .

Biological Activity

3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine, also known by its CAS number 1933529-70-4, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 309.44 g/mol. Its structure includes a tert-butyldimethylsilyl (TBDMS) group, which is known to enhance the lipophilicity and stability of compounds in biological systems.

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of various azetidine derivatives, including those similar to 3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine. For instance, compounds with azetidine structures have shown significant activity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent antiproliferative activity comparable to established chemotherapeutic agents like combretastatin A4 (CA-4) .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 9h | MCF-7 | 10 | Tubulin destabilization |

| 9q | MDA-MB-231 | 23 | Colchicine-binding site interaction |

| CA-4 | MCF-7 | 3.9 | Antimitotic agent |

The mechanisms by which these compounds exert their antiproliferative effects include:

- Tubulin Destabilization : Compounds similar to 3-(3-((tert-butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Cell Cycle Arrest : Flow cytometry analyses demonstrated that certain derivatives caused G2/M phase arrest in treated cells, suggesting a disruption in normal cell cycle progression .

- Apoptosis Induction : The activation of apoptotic pathways was confirmed through immunofluorescence studies, indicating that these compounds can trigger programmed cell death in cancerous cells .

Case Studies

Several case studies have highlighted the efficacy of azetidine derivatives in preclinical settings:

- Study on MCF-7 Cells : In vitro experiments indicated that treatment with azetidine derivatives resulted in significant reductions in cell viability and alterations in microtubule organization, leading to enhanced understanding of their mechanism as potential anticancer agents .

- Stability Studies : Stability assessments under various conditions (pH changes, oxidative stress, etc.) showed that certain derivatives remained stable and retained their biological activity over time. For example, compound 10p demonstrated over 95% stability across different pH levels after 11 days .

Q & A

Q. What are the optimized synthetic routes for 3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine?

The synthesis typically involves hydroxyl-group protection of azetidine precursors using tert-butyldimethylsilyl (TBDMS) chloride. For example, TBDMS protection is achieved under anhydrous conditions (e.g., dichloromethane) with a base like imidazole or triethylamine at room temperature. Subsequent alkylation or reductive amination steps introduce the propan-1-amine moiety. Yields (~43%) and purity depend on solvent choice (DMF, ether) and catalysts (EDCI/HOBt) .

Key Reaction Steps :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | TBDMS-Cl, imidazole, DCM | Protect azetidine hydroxyl |

| 2 | Alkyl halide, NaH, DMF | Azetidine alkylation |

| 3 | LiAlH4, THF | Reductive amination |

Q. How is this compound characterized to confirm structural integrity?

Use NMR spectroscopy (¹H, ¹³C, and ²⁹Si) to verify TBDMS protection and azetidine ring integrity. Mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₄H₃₂N₂OSi: MW 296.5). FT-IR identifies amine (-NH₂) and silyl ether (Si-O) stretches. For stereochemical analysis, chiral HPLC or X-ray crystallography is recommended if crystalline derivatives are available .

Q. What are common side reactions during synthesis?

- Desilylation : Premature cleavage of TBDMS under acidic/basic conditions. Mitigate by using aprotic solvents (e.g., DCM) and neutral pH.

- Ring-opening of azetidine : Occurs with strong nucleophiles (e.g., LiAlH₄). Optimize reaction time/temperature to minimize degradation .

Advanced Research Questions

Q. How does the azetidine ring’s conformation influence biological activity?

The four-membered azetidine ring introduces steric constraints, affecting binding to targets like GPCRs or enzymes. Molecular dynamics simulations (e.g., using AMBER or GROMACS) reveal conformational flexibility. For example, substituents on the azetidine (e.g., TBDMS-O) may stabilize bioactive conformations via hydrophobic interactions .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values)?

- Assay standardization : Control variables like solvent (DMSO vs. saline) and cell lines.

- Metabolite screening : Use LC-MS to identify degradation products interfering with activity.

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing TBDMS with other silyl groups) to isolate key pharmacophores .

Q. How does the TBDMS group affect compound stability in biological systems?

The TBDMS moiety enhances lipophilicity, improving membrane permeability but increasing metabolic liability. In vitro stability assays (e.g., liver microsomes) show rapid desilylation in cytochrome P450-rich environments. To prolong half-life, consider prodrug strategies or alternative protecting groups (e.g., TIPS) .

Stability Data :

| Condition | Half-life (TBDMS) | Metabolite |

|---|---|---|

| pH 7.4 buffer | >24 h | None |

| Human liver microsomes | 1.2 h | 3-hydroxypropan-1-amine |

Q. What computational methods predict interaction with biological targets?

- Docking studies : Use AutoDock Vina with crystal structures (e.g., serotonin receptors).

- Pharmacophore modeling : Identify essential features (e.g., amine distance from azetidine oxygen).

- MD simulations : Assess binding pocket residency time (>100 ns trajectories recommended) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.